Propane, 1,2-dipropoxy-

Description

Properties

CAS No. |

107715-57-1 |

|---|---|

Molecular Formula |

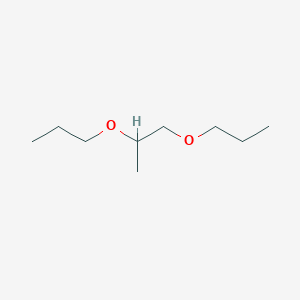

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1,2-dipropoxypropane |

InChI |

InChI=1S/C9H20O2/c1-4-6-10-8-9(3)11-7-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

PVMMVWNXKOSPRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(C)OCCC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Glycol Monoether and Monohydric Alcohol

The most well-documented method for synthesizing propane, 1,2-dipropoxy- involves the condensation of glycol monoether (e.g., propylene glycol monopropyl ether) with monohydric ether alcohol (e.g., propanol) using an acidic molecular sieve catalyst. This approach, detailed in a 2017 patent, operates at temperatures between 50°C and 300°C under pressures of 0.1–15 MPa, with a mass space velocity of 0.01–15.0/h for the glycol monoether. The acidic molecular sieve promotes etherification while minimizing side reactions, achieving high selectivity for the target compound.

A critical advantage of this method is the catalyst’s longevity and regenerability, which reduces production costs over multiple cycles. The reaction’s exothermic nature necessitates precise temperature control to prevent thermal degradation, but the process remains energy-efficient due to low separation requirements for byproducts like water and unreacted alcohols. For instance, water generated during condensation is removed via settling or flashing, with activated carbon added during neutralization to improve product purity.

Supercritical Fluid-Mediated Synthesis

Emerging research on supercritical 1-propanol degradation of epoxy resins hints at novel etherification pathways. In supercritical conditions (≥ 320°C), 1-propanol acts as both a solvent and reactant, facilitating bond cleavage and recombination. Applying this to propane, 1,2-dipropoxy- synthesis could involve subjecting propane-1,2-diol and propanol to supercritical temperatures, though experimental validation is required.

Preliminary data from analogous systems show that supercritical alcohols enhance reaction rates and selectivity by reducing mass transfer limitations. However, equipment costs and safety concerns associated with high-pressure reactors may limit industrial adoption.

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | 50–300°C, 0.1–15 MPa | Acidic molecular sieve | High | Scalable, regenerable catalyst | High energy input |

| Williamson Synthesis | 80–120°C, ambient pressure | Alkoxide + alkyl halide | Moderate | Well-established protocol | Halide waste generation |

| PTSA-Catalyzed Reaction | 40–60°C, 5–12 hours | PTSA | Moderate | Mild conditions | Equilibrium limitations |

| Supercritical Fluid | ≥ 320°C, high pressure | None | Theoretical | Rapid kinetics | Technical complexity |

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2-dipropoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new ether compounds or other substituted products.

Scientific Research Applications

Propane, 1,2-dipropoxy- has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It can be used in the preparation of biologically active molecules.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propane, 1,2-dipropoxy- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with propane, 1,1-dipropoxy-:

Key Differences:

Molecular Weight and Boiling Points :

- Propane, 1,1-dipropoxy- (160.25 g/mol) has a higher molecular weight than 2,2-dimethoxypropane (118.13 g/mol) and 1,1-diethoxypropane (132.20 g/mol), implying greater van der Waals forces and a higher boiling point .

- Branching (e.g., 1,1-diethoxy-2-methylpropane) reduces boiling points compared to linear analogues due to decreased surface area .

Stability and Reactivity :

- Cyclic acetals like 2,2-dimethoxypropane exhibit enhanced stability due to ring strain minimization, whereas linear acetals (e.g., propane, 1,1-dipropoxy-) are more prone to hydrolysis under acidic conditions .

Applications: 2,2-Dimethoxypropane: Used in dehydration reactions and as a solvent in Grignard reactions .

Thermal Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.